1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide
Description
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, an isopropyl group, a sulfamoylbenzyl group, and a pyrazole ring
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-[(4-sulfamoylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-14(2)18-12-19(24(23-18)16-6-4-3-5-7-16)20(25)22-13-15-8-10-17(11-9-15)28(21,26)27/h3-12,14H,13H2,1-2H3,(H,22,25)(H2,21,26,27) |
InChI Key |
ILRLARKNQSJZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide and a strong base like sodium hydride.
Incorporation of the Sulfamoylbenzyl Group: This step involves the reaction of the pyrazole derivative with 4-sulfamoylbenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1-Phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, its structural analogs have shown significant antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth .
- Anti-inflammatory Effects : The presence of the sulfamoyl group is associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Cytoprotective Properties : The compound has been noted for its cytoprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases and other conditions where cellular protection is crucial .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide. Notable findings include:
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated significant cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating potent activity compared to control compounds .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects .
- Potential for Further Development : The unique structural characteristics provide opportunities for further modification and optimization to enhance efficacy and reduce toxicity in future therapeutic applications .
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the sulfamoylbenzyl group, which may affect its biological activity and chemical properties.
1-phenyl-3-(propan-2-yl)-N-(4-methylbenzyl)-1H-pyrazole-5-carboxamide: Contains a methyl group instead of a sulfamoyl group, potentially altering its reactivity and applications.
Uniqueness
1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the sulfamoylbenzyl group, which can enhance its solubility, stability, and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Biological Activity
1-Phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, a phenyl group, an isopropyl group, and a sulfamoylbenzyl moiety. Its complexity allows for various medicinal applications, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure and Properties
The compound's molecular structure is characterized by:
- Pyrazole Ring : A five-membered ring contributing to its biological activity.
- Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Isopropyl Group : May influence pharmacokinetics and bioavailability.
- Sulfamoylbenzyl Moiety : Suggests potential for anti-inflammatory activity due to sulfonamide characteristics.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazolo[1,5-a]quinazolines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations lower than 50 µM, demonstrating their potential in treating inflammatory diseases .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Phenylpyrazole | Simplified pyrazole structure | Insecticidal |
| N-(4-sulfamoylbenzyl)pyrazole | Contains sulfamoyl group | Anti-inflammatory |
| 4-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide | Methyl substitution on pyrazole ring | Antimicrobial |
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have reported promising results against various cancer cell lines, indicating its potential as a therapeutic agent. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression, although further studies are necessary to elucidate these mechanisms fully .
The biological activity of 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-5-carboxamide may be attributed to its ability to interact with specific protein targets involved in inflammatory and cancer pathways. Molecular docking studies suggest that it may bind effectively to mitogen-activated protein kinases (MAPKs), which play crucial roles in cell signaling related to inflammation and tumorigenesis .
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Inflammation Models : In carrageenan-induced edema models, compounds structurally related to 1-phenyl-3-(propan-2-yl)-N-(4-sulfamoylbenzyl)-1H-pyrazole demonstrated significant reductions in paw swelling compared to controls .
- Cancer Cell Lines : Pyrazole derivatives have been tested against human cancer cell lines, showing IC50 values in the micromolar range, indicative of potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
